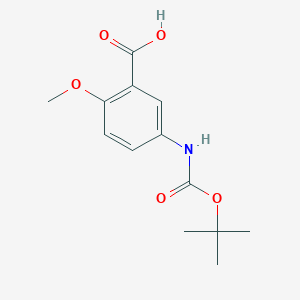

Boc-5-amino-2-methoxybenzoic acid

描述

Contextual Significance in Organic Synthesis and Medicinal Chemistry

In the realms of organic synthesis and medicinal chemistry, the quest for novel compounds with specific biological activities is relentless. Boc-5-amino-2-methoxybenzoic acid serves as a crucial scaffold in this endeavor. The Boc protecting group is an essential tool in modern organic chemistry, known for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. youtube.com This allows chemists to selectively unmask the amino group at a desired stage of a synthesis, enabling the introduction of further complexity and functionality.

The core structure of this compound, an aminobenzoic acid, is a common motif in many biologically active molecules. Its derivatives are key intermediates in the synthesis of a variety of heterocyclic compounds, which form the backbone of many pharmaceuticals. For instance, the unprotected form, 2-amino-5-methoxybenzoic acid, is a known precursor in the synthesis of quinazolinones, imidazobenzodiazepines, and pyridoquinazolones. chemicalbook.com It is also a key component in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. chemicalbook.com The strategic placement of the methoxy (B1213986) group can also influence the electronic properties and conformational preferences of the molecule and its downstream products, potentially impacting their biological activity and pharmacokinetic profiles.

Overview of Research Paradigms and Directions

Current research involving this compound and its derivatives is largely focused on the development of new therapeutic agents. One major area of investigation is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. acs.org The aminobenzoic acid core can be elaborated to create complex structures that bind to the ATP-binding site of specific kinases.

Another significant research direction is the use of this compound in the synthesis of novel anti-inflammatory agents and molecules targeting G-protein coupled receptors. nih.gov The ability to readily modify both the amino and carboxylic acid functionalities allows for the creation of diverse libraries of compounds for high-throughput screening to identify new drug leads. Furthermore, this building block is valuable in peptide synthesis, where the Boc-protected amino acid can be coupled with other amino acids or peptides using various coupling reagents to form larger, more complex peptide chains. uniurb.itbachem.com The development of more efficient and selective methods for the synthesis and modification of such building blocks remains an active area of research, aiming to streamline the drug discovery process.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C13H17NO5 | researchgate.netuniurb.it |

| Molecular Weight | 267.28 g/mol | researchgate.netuniurb.it |

| IUPAC Name | 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | researchgate.net |

| Appearance | White amorphous powder | |

| CAS Number | 1075242-43-1 | researchgate.net |

Detailed Research Findings

While specific, detailed research publications focusing solely on the synthesis and application of this compound are often embedded within broader drug discovery programs, its utility can be inferred from the synthesis of related compounds. For example, the synthesis of its precursor, 2-amino-5-methoxybenzoic acid, is well-documented. A common route involves the hydrogenation of 5-methoxy-2-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst.

The reactivity of the Boc-protected compound is centered around its carboxylic acid group. This group can be activated by a variety of reagents to facilitate amide bond formation, a cornerstone of medicinal chemistry. Common coupling reagents used for such transformations include dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). peptide.com These reagents, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), enable the efficient coupling of the benzoic acid with a wide range of amines to form amides.

For instance, in a hypothetical synthetic route towards a novel kinase inhibitor, this compound could be coupled with a specific amine-containing heterocyclic core. Following the successful coupling, the Boc group can be cleanly removed using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. youtube.com This would expose the free amine, which can then be further functionalized, for example, by acylation or reductive amination, to build the final target molecule. The yields for such coupling and deprotection steps are typically high, making this a robust and reliable synthetic strategy.

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-10(18-4)9(7-8)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUJDZZBRAEBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving Boc 5 Amino 2 Methoxybenzoic Acid

Strategies for the Preparation of Boc-5-amino-2-methoxybenzoic acid

The synthesis of this compound primarily involves two key stages: the formation of the core 2-amino-5-methoxybenzoic acid structure and the subsequent protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Amino Group Protection Techniques Utilizing Boc

The introduction of the Boc protecting group is a crucial step to modulate the reactivity of the amino group during subsequent synthetic transformations. The most common method for the Boc protection of anilines, including 2-amino-5-methoxybenzoic acid, involves the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a suitable base.

The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of Boc anhydride. The choice of base and solvent can influence the reaction efficiency. Common bases include sodium bicarbonate, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in solvents such as tetrahydrofuran (B95107) (THF), dioxane, or a biphasic system of chloroform (B151607) and water. For anilines, which are less nucleophilic than aliphatic amines, the addition of a catalyst like DMAP can be beneficial.

A general procedure involves dissolving 2-amino-5-methoxybenzoic acid in a suitable solvent, followed by the addition of the base and Boc anhydride. The reaction mixture is typically stirred at room temperature until completion.

Optimization of Synthetic Pathways and Reaction Conditions

In a typical procedure, 5-methoxy-2-nitrobenzoic acid is dissolved in a solvent such as tetrahydrofuran (THF) and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst. The reaction is carried out under a hydrogen atmosphere, often using a balloon, at room temperature. This method is highly effective, affording 2-amino-5-methoxybenzoic acid in excellent yields, often around 98%.

Once the 2-amino-5-methoxybenzoic acid is obtained, the subsequent Boc protection step can be optimized by carefully selecting the reaction conditions. The table below outlines typical conditions for this transformation.

| Reagents | Solvent | Base | Temperature | Typical Yield |

|---|---|---|---|---|

| Boc₂O | Tetrahydrofuran (THF) | Triethylamine (TEA) | Room Temperature | >90% |

| Boc₂O | Dioxane/Water | Sodium Bicarbonate (NaHCO₃) | Room Temperature | >90% |

| Boc₂O, DMAP (cat.) | Dichloromethane (B109758) (DCM) | - | Room Temperature | >95% |

Chemical Reactions and Functionalizations of this compound

The presence of three distinct functional groups in this compound allows for a variety of subsequent chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Deprotection of the Boc Group under Acidic Conditions

The Boc group is known for its stability under a wide range of conditions but can be readily cleaved under acidic conditions to regenerate the free amine. This orthogonality is a key feature of its utility as a protecting group. The deprotection is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) or dioxane. jk-sci.com

The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then forms isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. Kinetic studies on the acid-catalyzed deprotection of Boc-protected anilines have shown that the reaction rate can exhibit a second-order dependence on the acid concentration. nih.govacs.org

Amide Coupling Reactions and Derivatization

The carboxylic acid functionality of this compound is a prime site for derivatization, most commonly through amide bond formation. This allows for the coupling of a wide variety of amines, leading to a diverse range of derivatives. The reaction typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective, particularly for coupling with less reactive amines.

The choice of coupling reagent and reaction conditions can be tailored based on the nature of the amine being coupled. For instance, coupling with electron-deficient anilines may require more potent activating agents like HATU. The following table provides examples of conditions for amide coupling reactions.

| Amine Substrate | Coupling Reagent | Base | Solvent | Typical Outcome |

|---|---|---|---|---|

| Aliphatic Amine (e.g., Benzylamine) | EDC/HOBt | DIPEA | DMF | High Yield |

| Aniline | HATU | DIPEA | DMF | Good to High Yield |

| Electron-Deficient Aniline | HATU/HOAt | DIPEA | DMF | Moderate to Good Yield |

Electrophilic Substitution Reactivity of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The directing effects of the substituents on the ring play a crucial role in determining the regioselectivity of these reactions. The methoxy (B1213986) group (-OCH₃) is a strong activating group and is ortho-, para-directing. The Boc-protected amino group (-NHBoc) is also an activating, ortho-, para-directing group. The carboxylic acid group (-COOH) is a deactivating group and is meta-directing.

The combined influence of these groups suggests that electrophilic substitution is most likely to occur at the positions ortho and para to the activating methoxy and Boc-amino groups. Specifically, the positions C4 and C6 are activated. However, steric hindrance from the adjacent methoxy and carboxylic acid groups may influence the site of substitution.

Common electrophilic substitution reactions include halogenation (e.g., bromination or chlorination) and nitration. For example, bromination can be carried out using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst. The precise conditions and the resulting regioselectivity would need to be determined experimentally, but the directing effects of the existing substituents provide a strong indication of the likely outcome.

Role as a Precursor in Complex Molecule Synthesis

The utility of this compound as a foundational building block is prominently demonstrated in the synthesis of intricate molecular architectures that are often at the core of therapeutically active agents. The presence of multiple functional groups allows for a variety of chemical transformations, making it an ideal starting point for the synthesis of complex target molecules.

Multi-Step Synthesis of Bioactive Compounds

This compound and its derivatives are instrumental in the synthesis of a range of bioactive compounds, including potent enzyme inhibitors. A notable application is in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a key target in the treatment of various B-cell malignancies. While specific synthetic routes may vary, the general strategy often involves leveraging the functionalities of the benzoic acid precursor. For instance, the synthesis of complex heterocyclic structures, which are common scaffolds in kinase inhibitors, can be initiated from this versatile molecule. The carboxylic acid group can be converted to an amide, the methoxy group can influence the electronic properties of the ring, and the protected amino group can be deprotected at a later stage to introduce further diversity or to act as a key pharmacophoric feature.

In a representative synthetic approach towards complex heterocyclic compounds, the carboxylic acid of a related methoxybenzoic acid derivative is first activated, for example, by converting it to an acid chloride. This activated form can then be coupled with another molecule containing an amino group to form a stable amide bond. Subsequent reactions, such as intramolecular cyclizations, can then be employed to construct the desired heterocyclic core. The Boc-protecting group ensures that the amino group on the benzoic acid ring does not interfere with these transformations and can be selectively removed under acidic conditions when required.

Integration into Pharmaceutical Intermediates

The strategic importance of this compound extends to its role in the synthesis of key pharmaceutical intermediates. One such example is in the preparation of intermediates for the antipsychotic drug, amisulpride (B195569). The synthesis of amisulpride and its analogs often involves the construction of a substituted benzamide (B126) backbone.

A relevant synthetic pathway highlights the use of a related 4-amino-2-methoxybenzoic acid derivative. In a multi-step sequence, the amino group is first protected, often as an acetyl or a Boc group, to allow for selective modifications at other positions of the aromatic ring. For the synthesis of the amisulpride intermediate, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, a key transformation is the introduction of a sulfonyl chloride group, which is then converted to the ethylsulfonyl group. The Boc-protection strategy is crucial in preventing the amino group from reacting during the chlorosulfonylation step. Following the formation of the ethylsulfonyl group, the protecting group can be removed, and the resulting amino group can be acylated to build the final amisulpride molecule.

Applications in Peptide Chemistry and Peptidomimetic Design

Utilization in Peptide Synthesis Methodologies

In the precise, step-wise construction of peptides, protecting reactive functional groups is paramount to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a well-established protecting group in this context.

The primary role of the Boc group in Boc-5-amino-2-methoxybenzoic acid is to temporarily block the reactivity of the amino group at the 5-position. During peptide synthesis, the carboxylic acid of this molecule is activated to form an amide bond with the free amine of another amino acid or a growing peptide chain. The Boc protection ensures that the 5-amino group does not engage in self-coupling or other undesired side reactions. This acid-labile protecting group is stable under the coupling conditions but can be readily removed using a mild acid, such as trifluoroacetic acid (TFA), to expose the amine for the next coupling step in the sequence.

The success of solid-phase peptide synthesis (SPPS) relies on driving each coupling and deprotection step to completion to maximize the yield and purity of the final product. The use of well-defined, high-purity building blocks like this compound is crucial for achieving this. Modern synthesis protocols, which may employ techniques such as microwave-assisted synthesis to shorten reaction times, benefit from the predictable reactivity of such reagents. Research into acid-modulated synthesis strategies has demonstrated that using a Boc-based protection scheme can lead to the production of peptides in high yields (often in the 94-98% range) and purity on various surfaces, underscoring the reliability of this chemical approach. nih.gov

Design and Development of Peptidomimetics and Unnatural Amino Acids

Beyond its role in standard peptide synthesis, the rigid aromatic structure of 5-amino-2-methoxybenzoic acid makes it an ideal scaffold for designing peptidomimetics—molecules that mimic the structure and function of natural peptides.

Researchers have successfully used 5-amino-2-methoxybenzoic acid as a foundational element to create mimics of β-strands, which are key components of β-sheet secondary structures in proteins. upc.eduacs.org The benzoic acid framework provides a rigid, planar structure that can be functionalized to present hydrogen bond donors and acceptors in a spatial arrangement that mirrors that of a natural peptide strand. acs.org This pre-organization helps to enforce a specific conformation, making it a powerful tool for studying protein-protein interactions mediated by β-sheets. google.com

A significant advancement in β-strand mimicry was the development of an unnatural amino acid designated "Hao". acs.orgnih.gov This molecule is a conjugate constructed from three components: h ydrazine, 5-a mino-2-methoxybenzoic acid, and o xalic acid. acs.orgresearchgate.net The synthesis involves the condensation of suitably protected derivatives of these three molecules to create a single building block that duplicates the hydrogen-bonding pattern of one edge of a tripeptide in a β-strand conformation. acs.orgnih.gov Boc-protected derivatives of Hao (Boc-Hao) can then be incorporated directly into peptide sequences using standard solid-phase peptide synthesis methods, behaving like a typical Boc-protected amino acid. acs.orgresearchgate.net

| Components of the "Hao" Unnatural Amino Acid acs.orgnih.govresearchgate.net |

| Hydrazine |

| 5-amino-2-methoxybenzoic acid |

| Oxalic acid |

This table lists the constituent parts of the Hao β-strand mimic.

The design of the Hao unit is particularly effective because it is conformationally constrained. An internal hydrogen bond between the methoxy (B1213986) group and a nearby amide group helps to create a rigid structure. google.com This rigidity ensures that the hydrogen bond donors and acceptors on the molecule's edge are presented in the correct orientation to interact with other peptide strands. researchgate.net Studies have shown that peptides containing a Hao unit readily form well-defined, β-sheet-like hydrogen-bonded dimers in solution. acs.org The combination of the 5-amino-2-methoxybenzoic acid scaffold with other components, such as a diurea linker, has also been shown to effectively stabilize the formation of antiparallel β-sheets. These model systems are invaluable for investigating the forces and sequence specificities that govern β-sheet interactions in natural proteins.

Construction of β-Strand Mimics Employing 5-amino-2-methoxybenzoic acid Scaffolds

Mimicry of Protein Secondary Structures

The defined geometry of the benzene (B151609) ring in this compound allows it to function as a scaffold to mimic protein secondary structures, such as β-turns and α-helices. These secondary structures are crucial for molecular recognition and protein-protein interactions. researchgate.net By strategically placing functional groups on a rigid aromatic core, chemists can create peptidomimetics that present amino acid side-chain analogs in a spatially defined manner, thereby emulating the bioactive conformation of a native peptide. researchgate.net The design of such mimetics is a significant area of research aimed at developing therapeutic agents with improved pharmacological profiles. researchgate.net

Exploration of Conformationally Constrained Scaffolds

The development of conformationally constrained scaffolds is a key strategy in drug discovery to enhance the potency and selectivity of bioactive molecules. The rigid nature of the substituted benzene ring in this compound makes it an ideal candidate for constructing such scaffolds. nih.gov Introducing this unit into a peptide or small molecule can limit the number of accessible conformations, which can lead to a more favorable binding entropy upon interaction with a biological target. nih.gov This conformational restriction helps in understanding the structure-activity relationship and can lead to the design of more potent and specific ligands. nih.gov

Development of Non-Peptidic Agonists and Antagonists (e.g., GLP-1R agonists)

While most glucagon-like peptide-1 receptor (GLP-1R) agonists are peptides, there is significant interest in developing non-peptidic, small-molecule alternatives to overcome limitations such as poor oral bioavailability. nih.govnih.gov In this context, a notable non-peptidic GLP-1R agonist identified is Boc5, a substituted cyclobutane (B1203170) derivative. nih.govnih.govnih.gov It is important to distinguish this molecule from this compound, as they are structurally distinct. Boc5 has been shown to mimic the antidiabetic and anti-obesity effects of peptidic GLP-1R agonists. nih.govnih.gov Cryo-electron microscopy studies have revealed that Boc5 and its analogs bind to the GLP-1R in a unique manner, inserting deep into the orthosteric binding pocket typically occupied by peptide agonists. nih.gov This research highlights the potential of small molecules in activating peptide hormone receptors, although it is crucial to note that Boc5 is not derived from this compound.

Table 1: Research Findings on the Non-Peptidic GLP-1R Agonist Boc5

| Study Focus | Key Findings | Reference |

|---|---|---|

| In vivo pharmacologic properties | Boc5 induces sustained glycemic control and weight loss in diabetic mice by reducing food intake, slowing gastric emptying, stimulating insulin (B600854) secretion, and increasing insulin sensitivity. nih.gov | |

| Structural basis of agonism | Cryo-EM structures show Boc5 binding to the GLP-1R and Gs protein complex, revealing a unique binding mode that confers peptidomimetic agonism. nih.gov |

Conformational Analysis of Peptides and Peptidomimetics Containing this compound Units

The biological activity of peptides and peptidomimetics is intrinsically linked to their three-dimensional structure and conformational dynamics. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are employed to elucidate the conformational preferences of molecules that incorporate building blocks like this compound. mdpi.comresearchgate.net

Research into Biological Activity and Medicinal Chemistry Applications

Application as a Key Intermediate in Drug Discovery

The strategic use of Boc-5-amino-2-methoxybenzoic acid is exemplified in the synthesis of targeted therapies, particularly in the realm of oncology. Its structure allows for precise chemical modifications, enabling the development of molecules that can interact with specific biological targets.

A prime example of the application of this compound is in the synthesis of GSK2830371, a potent and selective allosteric inhibitor of the Wild-type p53-induced phosphatase 1 (Wip1). The synthesis of this complex molecule relies on the structural framework provided by this compound. The process involves a multi-step chemical sequence where the benzoic acid derivative is elaborated to form the core of the final inhibitor. This demonstrates the crucial role of the starting material in accessing novel and medicinally relevant chemical space.

GSK2830371, synthesized from this compound, is a targeted therapy designed to modulate the p53 signaling pathway, a critical pathway in cancer biology. Wip1 is a phosphatase that negatively regulates the p53 tumor suppressor protein. nih.govmedchemexpress.com By inhibiting Wip1, GSK2830371 effectively removes a "brake" on the p53 pathway, leading to the activation of p53's tumor-suppressing functions. nih.gov This targeted approach is particularly relevant in cancers where the PPM1D gene (which codes for Wip1) is amplified. nih.govnih.gov The inhibitor has shown efficacy in suppressing the growth of cancer cells with amplified PPM1D in various cancers, including breast cancer, neuroblastoma, and certain hematological malignancies. nih.govnih.gov

Mechanistic Investigations in Biochemical Systems

The derivatives of this compound, such as GSK2830371, have been instrumental in probing the intricacies of biochemical systems, particularly in understanding enzyme function and protein-ligand interactions.

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase. selleckchem.com This means it does not bind to the enzyme's active site where the substrate would normally bind, but rather to a distinct, secondary site. selleckchem.com This binding event induces a conformational change in the enzyme, rendering it inactive. This allosteric mechanism of inhibition confers high selectivity for Wip1 over other phosphatases, a desirable trait for a therapeutic agent. nih.gov Studies have shown that GSK2830371 binds to a flap subdomain of Wip1, which is crucial for the enzyme's catalytic activity and substrate recognition. nih.gov

Detailed biophysical and biochemical assays have been employed to characterize the interaction between GSK2830371 and the Wip1 phosphatase. These studies have confirmed the high-affinity binding of the inhibitor to its target. The table below summarizes the inhibitory activity of GSK2830371 against Wip1.

| Compound | Target | IC₅₀ (nM) | Assay Type |

| GSK2830371 | Wip1 Phosphatase | 6 | Cell-free assay |

| GSK2830371 | Wip1 Phosphatase | 13 | Endogenous substrate dephosphorylation |

| Data sourced from MedchemExpress and Selleck Chemicals. medchemexpress.comselleckchem.com |

These potent inhibitory concentrations underscore the successful design and synthesis of a highly effective molecule, made possible by the use of key intermediates like this compound.

Modulatory Effects on Cellular Processes

The biological activity of compounds derived from this compound translates into significant effects at the cellular level. GSK2830371, by inhibiting Wip1, triggers a cascade of cellular events that can lead to the suppression of tumor growth.

In cancer cells with functional p53, treatment with GSK2830371 leads to an increase in the phosphorylation of p53 at the Ser15 residue. nih.govaacrjournals.org This phosphorylation is a key activation signal for p53, leading to the stabilization of the protein and the transcriptional activation of its downstream targets. aacrjournals.orgnih.gov These target genes include p21, a protein that induces cell cycle arrest, and PUMA, which is involved in initiating apoptosis (programmed cell death). nih.gov

Consequently, the cellular effects of Wip1 inhibition by GSK2830371 include:

Cell Cycle Arrest: By activating p53 and inducing p21, the inhibitor can halt the proliferation of cancer cells. nih.gov

Apoptosis: The upregulation of pro-apoptotic genes like PUMA can lead to the selective killing of cancer cells. nih.gov

Sensitization to other therapies: GSK2830371 has been shown to act synergistically with other anti-cancer agents, such as MDM2 inhibitors (e.g., Nutlin-3a) and conventional chemotherapies (e.g., doxorubicin), enhancing their efficacy. nih.govnih.gov

Influence on Cell Signaling Pathways

While direct research on the influence of this compound on cell signaling is limited, studies on its un-protected form, 2-amino-5-methoxybenzoic acid, indicate its role as a precursor in the synthesis of molecules that can modulate specific signaling pathways. For instance, it is utilized in the development of histamine (B1213489) H3 receptor inverse agonists. The histamine H3 receptor is a key player in neurotransmission and metabolic regulation, and its modulation can impact various physiological processes.

Furthermore, derivatives of a structurally similar compound, 4-amino-5-chloro-2-methoxybenzoic acid, have been synthesized and identified as potent agonists and antagonists for the 5-HT4 receptor. acs.org The 5-HT4 receptor is involved in various signaling cascades and is a target for drugs aimed at treating gastrointestinal disorders and cognitive impairments. The ability of these derivatives to interact with such a crucial receptor highlights the potential of the substituted aminobenzoic acid scaffold in modulating cell signaling.

Impact on Gene Expression and Cellular Metabolism

The involvement of 2-amino-5-methoxybenzoic acid in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as Alogliptin, suggests an indirect impact on cellular metabolism. DPP-IV inhibitors work by enhancing insulin (B600854) secretion and lowering blood glucose levels, indicating a role in glucose metabolism. By serving as a starting material for such agents, 2-amino-5-methoxybenzoic acid contributes to the development of therapies that influence metabolic pathways.

Therapeutic Potential and Preclinical Evaluation

The therapeutic potential of compounds derived from the 5-amino-2-methoxybenzoic acid scaffold has been explored in several preclinical studies, spanning from cancer research to neurodegenerative diseases and infectious diseases.

Investigation in Cancer Cell Proliferation Studies

The 2-amino-5-methoxybenzoic acid core has been utilized in the synthesis of quinazolinone derivatives, a class of compounds known to exhibit a range of biological activities, including anticancer effects. Studies on other heterocyclic systems, such as pentacyclic benzimidazole (B57391) derivatives, have shown that specific amino and amido side chains can lead to significant antiproliferative activity against various human cancer cell lines. mdpi.com For example, certain derivatives demonstrated inhibitory effects in the submicromolar concentration range. mdpi.com While not directly involving this compound, these findings underscore the potential of its core structure as a template for designing novel anticancer agents.

In a separate study, a series of 2,4-pyrimidinediamine derivatives were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), both of which are implicated in cancer progression. semanticscholar.org One of the lead compounds from this series demonstrated significant tumor growth inhibition in vivo. semanticscholar.org This highlights the utility of amino-substituted aromatic compounds in the development of targeted cancer therapies.

Table 1: Antiproliferative Activity of Selected Benzimidazole Derivatives This table is based on data from a study on pentacyclic benzimidazole derivatives and is intended to be illustrative of the potential of related structures, not direct data on this compound derivatives.

| Derivative | Target Cancer Cell Lines | IC50 (µM) |

|---|---|---|

| Derivative 6 | Multiple Cancer Cell Lines | 0.3–1.8 |

| Derivative 9 | Multiple Cancer Cell Lines | Submicromolar |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Anti-Amyloid Aggregation Research

The aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. nih.govnih.govresearchgate.net While there is no specific research on the anti-amyloid aggregation properties of this compound, the broader field of Alzheimer's research has seen the development of various small molecules aimed at inhibiting this process. For instance, a study on 1-benzylamino-2-hydroxyalkyl derivatives demonstrated their ability to inhibit β-secretase and the aggregation of both β-amyloid and tau proteins. nih.gov One derivative, in particular, showed an IC50 value of 3.09 μM for the inhibition of Aβ aggregation. nih.gov

Table 2: BACE1 Inhibitory Activity of a Selected Benzimidazole Derivative This table is based on data from a study on 2-amino-1-phenyl-benzimidazole derivatives and is intended to be illustrative of the potential of related structures, not direct data on this compound derivatives.

| Derivative | BACE1 IC50 (µM) |

|---|---|

| T14 | 0.45 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Studies on Antimicrobial Properties of Derivatives

There is no specific research available on the antimicrobial properties of derivatives of this compound.

Advanced Characterization and Spectroscopic Investigations in Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are instrumental in elucidating the molecular structure of Boc-5-amino-2-methoxybenzoic acid. By interacting with the molecule at different energy levels, these methods provide a detailed fingerprint of its atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms within the molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the carbon skeleton and the attached protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The tert-butoxycarbonyl (Boc) group will produce a characteristic singlet in the upfield region, typically around 1.5 ppm, integrating to nine protons. The methoxy (B1213986) group protons will also appear as a sharp singlet, further downfield at approximately 3.8-4.0 ppm. The aromatic protons on the benzene (B151609) ring will present as a more complex pattern of doublets and doublets of doublets in the aromatic region (around 7.0-8.0 ppm), with their specific chemical shifts and coupling constants dictated by their positions relative to the electron-donating methoxy and Boc-amino groups, and the electron-withdrawing carboxylic acid group. The proton on the nitrogen of the Boc-amino group and the acidic proton of the carboxylic acid will appear as broad singlets, and their positions can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbons of the Boc and carboxylic acid groups are expected at the downfield end of thespectrum (150-170 ppm). The nine equivalent carbons of the tert-butyl group will produce a strong signal around 28 ppm, with the quaternary carbon of this group appearing near 80 ppm. The methoxy carbon will have a characteristic shift around 56 ppm. The aromatic carbons will generate a series of signals in the 110-160 ppm range, with their exact shifts influenced by the attached functional groups.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ (Boc group) | ~1.5 | Singlet |

| -OCH₃ (Methoxy group) | ~3.9 | Singlet |

| Aromatic-H | ~7.0 - 8.0 | Multiplet |

| -NH (Amide) | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C (CH₃)₃ (Boc group) | ~80 |

| -C(C H₃)₃ (Boc group) | ~28 |

| C =O (Boc group) | ~153 |

| -OC H₃ (Methoxy group) | ~56 |

| Aromatic Carbons | ~110 - 160 |

| C =O (Carboxylic Acid) | ~168 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to display several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1720 cm⁻¹. The C=O stretch of the Boc protecting group's carbamate (B1207046) is also prominent, typically found at a slightly lower wavenumber, around 1680-1700 cm⁻¹. The N-H stretch of the Boc-amino group is expected in the 3300-3400 cm⁻¹ region. Furthermore, C-O stretching vibrations for the ether and carboxylic acid will be visible in the 1200-1300 cm⁻¹ range, and aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretches are also visible in Raman spectra, aromatic ring vibrations often produce stronger and sharper signals than in FTIR, making it a useful tool for analyzing the benzene core.

Table 3: Key Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 - 1720 |

| Boc Group | N-H Stretch | ~3300 - 3400 |

| Boc Group | C=O Stretch | ~1680 - 1700 |

| Methoxy/Aromatic | C-O Stretch | ~1200 - 1300 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive technique used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. For this compound (C₁₃H₁₇NO₅), the expected monoisotopic mass is approximately 267.11 g/mol . cymitquimica.com

In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ at m/z 268 would be expected. A common and characteristic fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (56 Da) or isobutylene (B52900) (56 Da), leading to a significant fragment ion. Another prominent fragmentation would be the loss of the entire Boc group (100 Da). The loss of a methoxy group (31 Da) or a carboxyl group (45 Da) from the molecular ion or subsequent fragments can also be anticipated.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The benzene ring in this compound, substituted with auxochromic (amino, methoxy) and chromophoric (carboxyl) groups, is expected to exhibit characteristic absorption bands in the UV region. Typically, substituted benzoic acids show two main absorption bands, one corresponding to the π → π* transition of the benzene ring and another related to the n → π* transition of the carbonyl group. The exact wavelength of maximum absorbance (λ_max) will be influenced by the solvent polarity and the electronic effects of the substituents.

Chromatographic Analysis for Research Applications

Chromatographic methods are essential for verifying the purity of the synthesized compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 column, would be developed. The mobile phase would likely consist of a mixture of an aqueous buffer (often with a small amount of acid like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol.

By running a sample of the compound through the HPLC system, a chromatogram is generated. A pure sample should ideally show a single, sharp peak. The presence of other peaks would indicate impurities. The area under the main peak relative to the total area of all peaks is used to calculate the purity of the sample, which is often expected to be above 98% for research applications. This technique is also invaluable for monitoring the progress of a chemical reaction, for example, the protection of 5-amino-2-methoxybenzoic acid with a Boc group, by observing the disappearance of the starting material peak and the appearance of the product peak over time.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-amino-2-methoxybenzoic acid |

| Acetonitrile |

| Methanol |

| Formic Acid |

Computational and Theoretical Studies in Chemical Biology and Drug Design

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict how a molecule like Boc-5-amino-2-methoxybenzoic acid might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Affinities and Interactions

This subsection would typically present data on the predicted binding energy (often in kcal/mol) of this compound to one or more specific protein targets. The analysis would detail the types of non-covalent interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding site. Without published studies, no such data can be reported.

Conformational Analysis and Energy Minimization

A conformational analysis would explore the different three-dimensional shapes (conformations) that this compound can adopt. This involves rotating the molecule's single bonds and calculating the potential energy of each conformation. Energy minimization is then used to find the most stable, lowest-energy conformation. Research detailing these specific energy landscapes for this compound is not available.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules. A study of this compound would calculate parameters such as the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. This information helps to predict sites of reactivity. However, no DFT studies specifically for this compound have been published.

HOMO-LUMO Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. Specific HOMO-LUMO energy values and energy gap data for this compound are not present in the current scientific literature.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

SAR and QSAR studies are essential in drug discovery for optimizing the chemical structure of a lead compound to enhance its biological activity and reduce side effects. These studies require data on the biological activity of a series of related compounds. As there are no published reports on the biological activity of a series of derivatives of this compound, no SAR or QSAR derivations can be presented.

Synthesis and Evaluation of Boc 5 Amino 2 Methoxybenzoic Acid Derivatives and Analogues

Systematic Modification of Substituents and Their Effects on Reactivity

The reactivity of derivatives of Boc-5-amino-2-methoxybenzoic acid can be systematically tuned by introducing various substituents onto the aromatic ring. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its behavior in chemical reactions.

The Boc-protecting group on the amine is crucial for many synthetic strategies. peptide.com In peptide synthesis, for example, the Boc group prevents the amine from reacting while the carboxylic acid end of the molecule is coupled with another amino acid. youtube.com This protecting group is typically stable under many reaction conditions but can be removed with acids like trifluoroacetic acid (TFA) when desired. ub.edu

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at different positions on the benzoic acid ring can have a profound impact on the acidity of the carboxylic acid and the nucleophilicity of the amino group (once deprotected). For instance, EWGs generally increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. libretexts.org Conversely, EDGs tend to decrease acidity. libretexts.org

A study on the ribosome incorporation of various aminobenzoic acid derivatives highlighted that the position of the amino group and other substituents affects their reactivity. acs.org The study found that the efficiency of incorporation into a polypeptide chain did not directly correlate with the nucleophilicity of the amine, suggesting that steric factors and the ability of the molecule to adopt a specific conformation within a biological pocket are also critical. acs.org Specifically, the rigid aromatic backbone of these derivatives can sterically hinder the conformational changes required for efficient reaction in biological systems. acs.org

Table 1: Effect of Substituent on the Acidity of Benzoic Acid Derivatives

| Substituent (para-position) | pKa | Effect on Acidity |

|---|---|---|

| -H | 4.20 | Reference |

| -OCH3 | 4.47 | Decreases |

| -NH2 | 4.92 | Decreases |

| -Cl | 3.98 | Increases |

| -NO2 | 3.44 | Increases |

| -CN | 3.55 | Increases |

This table is generated based on established principles of substituent effects on benzoic acid acidity for illustrative purposes. libretexts.org

Synthesis and Application of Related Alkoxy- and Halo-benzoic Acid Derivatives

Alkoxy- and halo-substituted benzoic acids are significant classes of compounds with diverse applications, serving as precursors for pharmaceuticals, agrochemicals, and materials. nih.govums.edu.mymdpi.com The synthesis of these derivatives often involves nucleophilic substitution reactions on corresponding halobenzoic acids. google.com

For instance, o-alkoxybenzoic acids can be produced by reacting chlorobenzoic acids with a lower alcohol in the presence of a copper salt catalyst. google.com Similarly, a series of 4-(alkoxy)benzoic acid derivatives have been synthesized through the alkylation of methyl-4-hydroxybenzoate with bromoalkanes. ums.edu.my These methods can be adapted for the synthesis of various alkoxy-substituted analogues of this compound.

Halogenated benzoic acid derivatives are also of considerable interest. Fluoro- and chloro-substituted benzoic acids are used as precursors for agrochemicals and pharmaceuticals. mdpi.com For example, the widely used non-steroidal anti-inflammatory drug, Diclofenac, is synthesized from 2-chlorobenzoic acid. mdpi.com The synthesis of halo-substituted derivatives of the target scaffold could involve electrophilic halogenation, with the directing effects of the existing methoxy (B1213986) and protected amino groups guiding the position of the incoming halogen.

These derivatives have found applications in various fields. For example, a series of 2-alkoxy-4-(ω-alkylaminoacylamino)benzoic acid esters were synthesized and evaluated for their local anesthetic activity. acs.org Furthermore, some p-n-alkoxy benzoic acids have been investigated for their liquid crystalline properties, which are valuable in the development of display technologies.

Comparative Studies of Electronic and Steric Effects of Substituents

The influence of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation, which provides a linear free-energy relationship. viu.cayoutube.comwikipedia.org This equation, log(K/K₀) = σρ, relates the equilibrium constant (K) of a reaction for a substituted reactant to the reference constant (K₀) for the unsubstituted reactant. wikipedia.org The substituent constant (σ) measures the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. youtube.comwikipedia.org

Electronic Effects: Electron-donating groups like methoxy (-OCH₃) and amino (-NH₂) decrease the acidity of benzoic acid (increase pKa) because they destabilize the negative charge on the carboxylate anion. nih.gov Conversely, electron-withdrawing groups such as nitro (-NO₂) and cyano (-CN) increase acidity by stabilizing the anion. nih.govnih.gov The position of the substituent (ortho, meta, or para) is also crucial. For example, an electron-withdrawing substituent generally increases acidity most effectively from the para position, followed by meta, and then ortho, although ortho effects can be complex. nih.gov For an electron-releasing substituent, the acidity decreases in the order of ortho > meta > para. nih.gov

Steric Effects: Steric hindrance can also play a significant role, particularly with bulky substituents or at the ortho position. nih.gov A study on the glycine (B1666218) conjugation of substituted benzoic acids noted a steric hindrance effect in the case of methoxy and dimethylamino groups. nih.gov In the context of this compound derivatives, modifications at the positions adjacent to the carboxylic acid or the amino group could sterically impede their ability to react. The rigid nature of the aminobenzoic acid backbone can also sterically block the "induced fit" required for reactions in enzymatic or ribosomal systems. acs.org

Computational studies using density functional theory (DFT) have been employed to examine substituent effects on the pKa of benzoic acids, showing excellent correlation with experimental data. researchgate.netunamur.be These studies analyze parameters such as atomic charges and the energy difference between the acid and its conjugate base to quantify electronic effects. researchgate.netunamur.be

Table 2: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -OCH₃ | 0.12 | -0.27 |

| -NH₂ | -0.16 | -0.66 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

Data sourced from established literature values. publish.csiro.au

Development of Hybrid Molecules Incorporating this compound Motifs

The aminobenzoic acid scaffold is a versatile building block for the creation of hybrid molecules, where it is combined with other pharmacophores to generate novel compounds with potentially enhanced or new biological activities. nih.govmdpi.comresearchgate.net The this compound structure provides a synthetically useful platform for such molecular hybridization approaches.

One common strategy is the formation of Schiff bases (imines) by reacting the amino group of a deprotected aminobenzoic acid derivative with various aldehydes. nih.govmdpi.comresearchgate.net For example, researchers have synthesized hybrids of isatin (B1672199) and aminobenzoic acid, which demonstrated selective antibacterial activity. nih.gov In another study, various salicylaldehydes were reacted with 4-aminobenzoic acid (PABA) to create imines, some of which showed notable cytotoxicity against cancer cell lines. researchgate.net

The PABA scaffold is present in numerous drugs with a wide range of therapeutic effects, including local anesthetics, anti-inflammatory agents, and sunscreens. nih.govmdpi.com This highlights the potential of using this compound as a starting point for developing new therapeutic agents. The methoxy group and the specific substitution pattern may offer advantages in terms of modulating the pharmacokinetic or pharmacodynamic properties of the resulting hybrid molecules.

The synthesis of these hybrids can be achieved through various chemical reactions. For instance, after deprotection of the Boc group, the resulting amine can be used in amide bond formation, reductive amination, or diazotization followed by Sandmeyer reactions to introduce a variety of functional groups or link to other molecular fragments. scirp.orgnih.gov The carboxylic acid group can also be converted to esters or amides, further expanding the diversity of possible hybrid structures. mdpi.com The development of such hybrid molecules is a key strategy in medicinal chemistry for creating novel compounds with tuned biological profiles. nih.govresearchgate.net

常见问题

Q. What are the key considerations for synthesizing Boc-5-amino-2-methoxybenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions using glycine derivatives or benzyl esters followed by catalytic hydrogenation to remove protecting groups . For optimization:

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization).

- Catalyst Selection : Use palladium on carbon (Pd/C) for efficient deprotection under mild H₂ conditions .

- Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility of intermediates.

Contradictions in yield may arise from competing esterification; monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR :

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). Boc-group tert-butyl signals resonate at δ 1.2–1.4 ppm.

- ¹³C NMR : Carboxylic acid carbon at ~δ 170–175 ppm; methoxy carbon at ~δ 55–60 ppm .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization) .

- IR : Confirm Boc-group presence via N-H stretch (~3350 cm⁻¹) and carbonyl peaks (~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for receptor binding studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict interactions with dopamine D₂ or serotonin 5-HT₃ receptors. Focus on hydrogen bonding between the carboxylic acid group and receptor residues (e.g., Asp86 in 5-HT₃) .

- QSAR Analysis : Correlate substituent effects (e.g., methoxy position) with binding affinity (IC₅₀) using Hammett σ constants .

- Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects; validate via SPR (surface plasmon resonance) .

Q. What strategies resolve contradictions in solubility and stability data during formulation studies?

- Methodological Answer :

- pH-Dependent Solubility : Test solubility in buffers (pH 1–10). The compound exhibits maximum solubility at pH 7–8 due to deprotonation of the carboxylic acid group .

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Instability in acidic conditions (pH < 3) suggests Boc-group hydrolysis; mitigate via lyophilization .

- Data Reconciliation : Use DOE (Design of Experiments) to isolate variables (e.g., temperature, excipients) affecting stability .

Q. How can structural analogs of this compound enhance metal ion adsorption in environmental chemistry applications?

- Methodological Answer :

- Chelation Studies : Modify the methoxy group to thiol (-SH) or amino (-NH₂) to improve coordination with transition metals (e.g., Co²⁺, Cu²⁺).

- Adsorption Efficiency : Compare Langmuir isotherms of analogs; methoxy derivatives show lower Kads (10²–10³ M⁻¹) vs. amino derivatives (10³–10⁴ M⁻¹) .

- Regeneration : Test elution with 0.1 M EDTA to recover adsorbed metals without degrading the adsorbent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。